![molecular formula C25H38N2O7 B15174868 D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine CAS No. 921934-24-9](/img/structure/B15174868.png)
D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine
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Overview
Description
D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine: is a synthetic compound that combines the amino acids D-alanine and L-serine with a decanoyl chain and an ethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Amino Groups: The amino groups of D-alanine and L-serine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected amino acids are coupled with the decanoyl chain and the ethylbenzoyl group using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography). The process is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbenzoyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Hydroxylated or ketone derivatives of the ethylbenzoyl group.
Reduction Products: Alcohol derivatives of the carbonyl groups.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Material Science: It can be incorporated into polymers to modify their properties, such as flexibility and thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Protein Modification: It can be used to modify proteins, altering their function and stability.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific pathways or receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Cosmetics: The compound can be used in cosmetic formulations to enhance the stability and efficacy of active ingredients.
Agriculture: It can be used in agricultural formulations to improve the delivery and effectiveness of pesticides or fertilizers.
Mechanism of Action
The mechanism of action of D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. It can also interact with cell membranes, affecting their permeability and signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
D-Alanyl-O-(4-ethylbenzoyl)-L-serine: A similar compound with a shorter acyl chain.
D-Alanine, N-(4-ethylbenzoyl)-, decyl ester: A compound with a similar structure but lacking the serine moiety.
Uniqueness: D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine is unique due to its combination of D-alanine, L-serine, and a long acyl chain with an ethylbenzoyl group
Biological Activity
D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure combines amino acids with an ester linkage, which may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H38N2O7. It features a D-alanine moiety, a decanoyl group, and a 4-ethylbenzoyloxy substituent. The structural complexity suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C25H38N2O7 |
Molecular Weight | 462.58 g/mol |
CAS Number | 921934-24-9 |
Research indicates that compounds similar to this compound may act as inhibitors of bacterial cell wall synthesis. This action is primarily through interference with enzymes like alanine racemase and D-alanyl-D-alanine ligase, which are essential for peptidoglycan synthesis in bacteria .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various strains of bacteria. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL across different strains, indicating significant antibacterial activity.
Cytotoxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to assess cytotoxicity. Preliminary cytotoxicity assays indicate that this compound has a favorable safety profile with low toxicity levels in mammalian cell lines at therapeutic concentrations.
In Vitro Studies
Recent studies have focused on the synthesis and evaluation of this compound, examining its effects on bacterial growth and cell viability:
- Synthesis : The compound was synthesized using standard peptide coupling techniques.
- Evaluation : Various assays were employed to determine its efficacy against microbial pathogens.
- Findings : The compound demonstrated significant inhibition of bacterial growth compared to control groups.
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, a comparative analysis with other known antimicrobial agents was conducted:
Compound | MIC (µg/mL) | Spectrum |
---|---|---|
This compound | 12.5 - 50 | Broad-spectrum |
Vancomycin | 1 - 2 | Gram-positive |
Ciprofloxacin | 0.5 - 2 | Gram-negative |
Properties
CAS No. |
921934-24-9 |
---|---|
Molecular Formula |
C25H38N2O7 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[10-(4-ethylbenzoyl)oxydecanoyloxy]propanoic acid |
InChI |
InChI=1S/C25H38N2O7/c1-3-19-12-14-20(15-13-19)25(32)33-16-10-8-6-4-5-7-9-11-22(28)34-17-21(24(30)31)27-23(29)18(2)26/h12-15,18,21H,3-11,16-17,26H2,1-2H3,(H,27,29)(H,30,31)/t18-,21+/m1/s1 |
InChI Key |
ICPRZSBSQZQCEN-NQIIRXRSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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